molecular formula C16H17F7N2O4 B13834300 (1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane; bis(trifluoroacetic acid)

(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane; bis(trifluoroacetic acid)

Cat. No.: B13834300
M. Wt: 434.31 g/mol
InChI Key: GBNZTCZLTLJYNN-AQEKLAMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[221]heptane di-trifluoro-acetic acid is a complex organic compound known for its unique bicyclic structure and the presence of fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The bicyclic structure is often synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.

    Introduction of the diaza functionality: The incorporation of the diaza group can be achieved through nucleophilic substitution reactions, where appropriate amine precursors are used.

    Attachment of the 4-fluorobenzyl group: This step involves the alkylation of the bicyclic core with a 4-fluorobenzyl halide under basic conditions.

    Formation of the di-trifluoro-acetic acid salt: The final step includes the treatment of the compound with trifluoroacetic acid to form the di-trifluoro-acetic acid salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool in biochemical assays and drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure and functional groups allow for the design of new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in high-performance applications.

Mechanism of Action

The mechanism of action of (1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. The presence of the fluorobenzyl group enhances its binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,4S)-2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid
  • (1S,4S)-2-(4-Methylbenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid
  • (1S,4S)-2-(4-Bromobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid

Uniqueness

The uniqueness of (1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid lies in the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in various chemical and biological processes compared to its analogs with different substituents.

Properties

Molecular Formula

C16H17F7N2O4

Molecular Weight

434.31 g/mol

IUPAC Name

(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H15FN2.2C2HF3O2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11;2*3-2(4,5)1(6)7/h1-4,11-12,14H,5-8H2;2*(H,6,7)/t11-,12-;;/m0../s1

InChI Key

GBNZTCZLTLJYNN-AQEKLAMFSA-N

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2CC3=CC=C(C=C3)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C2CNC1CN2CC3=CC=C(C=C3)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.